4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
Overview
Description
Thiosemicarbazides are a class of chemical compounds characterized by the presence of a thiosemicarbazide group, which is known for its versatility in synthesizing various heterocyclic compounds. The compound of interest, 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide, is not directly mentioned in the provided papers, but its structural relatives have been extensively studied, providing insights into its potential characteristics and reactivity.
Synthesis Analysis
The synthesis of thiosemicarbazone derivatives often involves the reaction of ketones with thiosemicarbazides. For instance, a novel thiosemicarbazone was synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide, indicating that ketones can effectively react with thiosemicarbazides to form new compounds . Additionally, 4-phenyl-3-thiosemicarbazide derivatives have been shown to react with various reagents such as phenacylbromide and monochloroacetic acid to produce thiazole derivatives, suggesting that the thiosemicarbazide moiety is reactive towards electrophilic reagents .
Molecular Structure Analysis
The molecular structure of thiosemicarbazide derivatives has been studied using various spectroscopic techniques. For example, the thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide crystallizes in a monoclinic lattice and exhibits intra- and intermolecular hydrogen-bonding interactions . The crystal structure of 4-(4-chlorophenyl)thiosemicarbazide has also been determined, showing that electron delocalization in the thiosemicarbazide moiety may enhance its donor and reductive capacities .
Chemical Reactions Analysis
Thiosemicarbazides undergo various chemical reactions to form heterocyclic compounds. For instance, 4-phenyl-3-thiosemicarbazide derivatives have been used to synthesize thiazole, pyrazole, and 1,3,4-thiadiazine derivatives, all of which exhibit significant biological activities . The reactivity of these compounds towards different chemical reagents has been explored, leading to the formation of heterocyclic and fused heterocyclic ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiosemicarbazide derivatives can be inferred from spectroscopic and quantum chemical studies. For example, vibrational and quantum chemical investigations of the cyclization of the thiosemicarbazide group in 1-benzoyl-4-phenyl-3-thiosemicarbazide have been performed, revealing changes in the spectral bands corresponding to the open chain and closed ring structures . Furthermore, the electronic structure and biological activity relationship of 4-Phenyl-1-(1H-1,2,4-triazol-3-ylcarbonyl)-thiosemicarbazide has been discussed, suggesting that the electronic structure may influence the biological activity of these compounds .
Scientific Research Applications
1. FDA-Approved Drugs
- Application : Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is a common feature in many pharmaceuticals due to its unique properties .
- Methods : The specific methods of application or experimental procedures would depend on the specific drug and its intended use .
- Results : In 2020, 53 new chemical entities and 13 biological medicines were approved, many of which contained fluorine or fluorine-containing functional groups .
2. Synthesis of Key Intermediates
- Application : 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, a compound similar to the one you’re interested in, has been used in synthesizing a key intermediate of the antitumor agent sorafenib.
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process.
- Results : The results of this application would be the successful synthesis of the key intermediate, which is then used in the production of the antitumor agent sorafenib.
3. Synthesis of Fluorescent Chemosensors
- Application : 4-(Trifluoromethyl)phenyl isocyanate has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The results of this application would be the successful synthesis of the fluorescent PET chemosensors .
4. Synthesis of Anticancer and Antioxidant Agents
- Application : A series of 5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines was synthesized based on the structures of reported compounds .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : These compounds were reported as anticancer and antioxidant agents .
5. Preparation of Specific Compounds
- Application : A process for preparing 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt has been disclosed .
- Methods : The process involves reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .
- Results : The result of this application would be the successful synthesis of the specific compound .
6. Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
7. Preparation of Specific Compounds
- Application : A process for preparing 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide toluene sulphonic acid salt has been disclosed .
- Methods : The process involves reacting the compound of the formula (V) with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .
- Results : The result of this application would be the successful synthesis of the specific compound .
8. Synthesis of Trifluoromethylpyridines
- Application : Trifluoromethylpyridine (TFMP) and its derivatives have applications in the agrochemical and pharmaceutical industries .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
9. Metabolite of the Drug Fluoxetine
- Application : 4-Trifluoromethylphenol is a metabolite of the drug fluoxetine .
- Methods : The specific methods of application or experimental procedures would depend on the specific drug and its intended use .
- Results : The result of this application would be the successful metabolism of the drug fluoxetine .
10. Raw Material and Intermediate in Organic Synthesis
- Application : 4-(Trifluoromethyl)phenylhydrazine and Tris [4-(trifluoromethyl)phenyl]phosphine are important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals and dyestuff .
- Methods : The specific methods of application or experimental procedures would depend on the specific synthesis process .
- Results : The results of these applications would be the successful synthesis of various compounds used in pharmaceuticals, agrochemicals and dyestuff .
Future Directions
properties
IUPAC Name |
1-amino-3-[4-(trifluoromethyl)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3S/c9-8(10,11)5-1-3-6(4-2-5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPGZYRPTJGBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380632 | |
Record name | N-[4-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide | |
CAS RN |
206761-90-2 | |
Record name | N-[4-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(Trifluoromethyl)phenyl]-3-thiosemicarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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